
Bornyl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bornyl valerate is an organic compound belonging to the class of bicyclic monoterpenoids. It is known for its camphoraceous aroma and is used primarily in the flavor and fragrance industry. The compound has the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is also referred to by its IUPAC name, bornyl pentanoate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bornyl valerate can be synthesized through the esterification of borneol with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of borneol and valeric acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions: Bornyl valerate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form borneol and valeric acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to borneol and valeric acid.
Reduction: Reduction of this compound can lead to the formation of borneol and valeric aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Oxidation: Borneol and valeric acid.
Hydrolysis: Borneol and valeric acid.
Reduction: Borneol and valeric aldehyde.
Aplicaciones Científicas De Investigación
Bornyl valerate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of bornyl valerate involves its interaction with biological membranes. This compound is believed to enhance the permeability of cell membranes, facilitating the transport of other molecules across these barriers. This property makes it a valuable compound in drug delivery systems, particularly for targeting the central nervous system. The bornyl group is thought to induce loosening of the tight packing between epithelial cells, thereby increasing membrane permeability .
Comparación Con Compuestos Similares
Bornyl valerate can be compared with other similar compounds, such as:
Bornyl acetate: Similar in structure but with an acetate group instead of a valerate group. It is also used in the flavor and fragrance industry.
Isobornyl acetate: Another ester of borneol, used for its pleasant aroma.
Bornyl isovalerate: Similar to this compound but with a slightly different structure, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its ability to enhance membrane permeability makes it particularly valuable in drug delivery research .
Propiedades
Número CAS |
6189-76-0 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3 |
Clave InChI |
ILUAVCBOWYHFAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Punto de ebullición |
136.00 °C. @ 12.00 mm Hg |
Densidad |
0.957-0.963 |
Descripción física |
Colourless liquid; Fruity, herbaceous-camphoraceous aroma |
Solubilidad |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



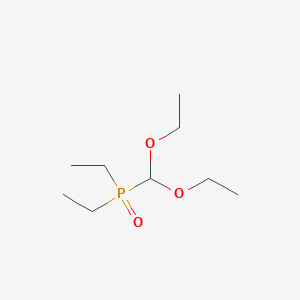
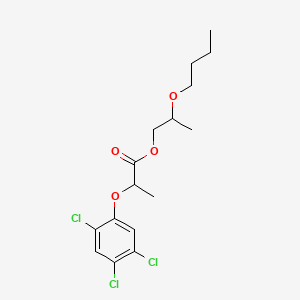
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
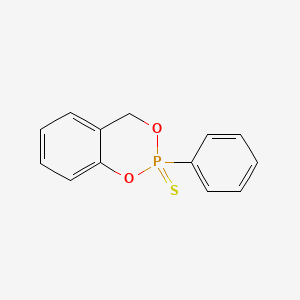
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
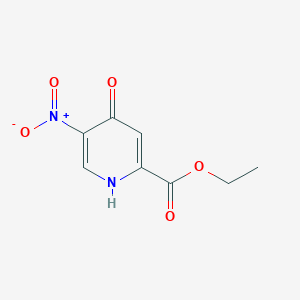
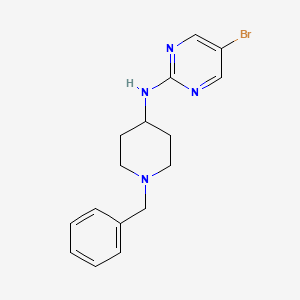

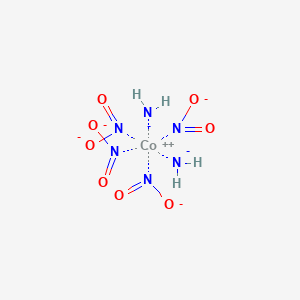
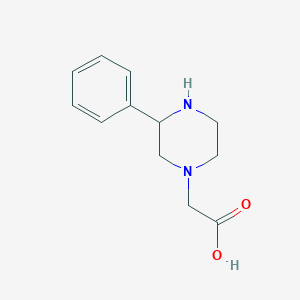
![Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate](/img/structure/B14163567.png)
